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Fostemsavir Profile and Key Experimental Data

The following tables summarize the mechanism of action, efficacy data, and pharmacokinetics of

Fostemsavir based on clinical trials.

Table 1: Mechanism of Action and Basic Profile of Fostemsavir

Feature Description

Drug Class First-in-class HIV-1 attachment inhibitor; a prodrug of temsavir [1] [2] [3].
Molecular Viral envelope glycoprotein gp120 [1] [4] [5].

Target

Mechanism of
Action

Indication

The active metabolite, temsavir, binds to gp120, locking it in a closed conformation.
This prevents the initial attachment of the HIV-1 virion to the host CD4+ T-cell,
stopping the first step of viral entry [1] [5] [3].

For heavily treatment-experienced (HTE) adults with multidrug-resistant HIV-1
infection failing their current ARV regimen due to resistance, intolerance, or safety
considerations [2] [5] [3].
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Feature Description
Approval Approved by the US FDA (July 2020) and European Medicines Agency (Feb 2021)
Status [2].

Table 2: Efficacy of Fostemsavir in Heavily Treatment-Experienced (HTE) Populations The primary
efficacy data comes from the phase 3 BRIGHTE trial [6] [2] [7].

Trial /| Cohort Key Efficacy Outcomes

| BRIGHTE Trial (Randomized Cohort) | » Day 8: Significant mean reduction in HIV-1 RNA of 0.79 log;,
copies/mL vs. 0.17 for placebo (as part of failing regimen) [4] [8]. « Week 24: 53% of participants achieved
viral suppression (HIV RNA <50 copies/mL) [2]. « Week 48: 54% achieved viral suppression (HIV RNA
<40 copies/mL); mean CD4+ count increase of 139 cells/mm? [4]. « Week 96: 60% maintained viral
suppression [2]. | | Indirect Comparisons (Matching-Adjusted) | * Vs. Ibalizumab + OBT: Numerically
higher, but not statistically significant, odds of virologic suppression at Week 24 (OR=1.44) [6] [7]. * Vs.
OBT alone (BENCHMRK): Significantly higher odds of virologic suppression at Week 96 (OR=3.26) and
greater CD4+ increase (135.78 cells/mm3) [6] [7]. |

Table 3: Pharmacokinetics and Drug-Drug Interactions of Fostemsavir

Aspect Details

Dosage 600 mg extended-release tablet [1].

Form

Dosing 600 mg twice daily, with or without food [1] [3].

Metabolism A prodrug hydrolyzed by intestinal alkaline phosphatases to its active moiety, temsavir.
Temsavir is metabolized by esterases and CYP3A4 [8] [3].

| Key Interactions | * Contraindicated: Strong CYP3A inducers (e.g., rifampin, carbamazepine, St. John's

wort) [5]. * Increased Temsavir Exposure: Coadministration with CYP3A/P-gp inhibitors like Cobicistat,
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Darunavir/r increased Temsavir AUC by 34%-97% [8]. « Decreased Temsavir Exposure: Coadministration

with Etravirine decreased Temsavir AUC by ~50% [8]. |

Experimental Protocols from Key Studies

The primary evidence for Fostemsavir comes from the phase 3 BRIGHTE trial and pharmacokinetic studies.

e BRIGHTE Trial (NCT02362503) Design [2]:

o Population: 371 heavily treatment-experienced adults with multidrug-resistant HIV-1.

o Randomized Cohort (n=272): Participants were given either Fostemsavir or a placebo twice
daily for 8 days, in addition to their failing antiretroviral regimen. After Day 8, all participants
received open-label Fostemsavir plus an Optimized Background Therapy (OBT).

o Primary Endpoint: Mean change in HIV-1 RNA from baseline to Day 8.

o Secondary Endpoints: Proportion of participants with HIV-1 RNA <40 copies/mL and change
in CD4+ cell count at Week 48.

e Pharmacokinetic (PK) Study Design [8]:

o Objective: To assess the effects of other antiretrovirals (Darunavir/ritonavir, Cobicistat,
Etravirine) on the systemic exposure of Temsavir.

o Design: Open-label, single-sequence, multiple-dose studies in healthy participants.

o Methodology: Participants received Fostemsavir alone, followed by Fostemsavir co-
administered with the drugs under investigation. PK parameters like C~max~ and AUC~tau~ for
Temsavir were compared.

Fostemsavir Mechanism of Action Diagram

The diagram below illustrates the unique mechanism by which Fostemsavir inhibits HIV-1 attachment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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